molecular formula C8H14ClNS B594215 Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride CAS No. 857361-90-1

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Cat. No.: B594215
CAS No.: 857361-90-1
M. Wt: 191.717
InChI Key: MOLMVRYJRLEFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is an organic compound structurally related to methamphetamine. It consists of a thiophene group with an alkyl amine substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride involves a multi-step process:

    Formation of (thiophen-3-yl)magnesium bromide: This is achieved by reacting thiophene with magnesium bromide.

    Reaction with propylene oxide: The (thiophen-3-yl)magnesium bromide is then reacted with propylene oxide to yield 1-(thiophen-3-yl)-2-hydroxypropane.

    Conversion to 1-(thiophen-3-yl)-2-bromopropane: The hydroxypropane derivative is treated with phosphorus tribromide.

    Final reaction with methylamine: The bromopropane is then reacted with methylamine to produce Methyl[1-(thiophen-3-yl)propan-2-yl]amine.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although its structural similarity to methamphetamine raises concerns about its safety.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The compound functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism is similar to that of methamphetamine, although the compound is less potent. The primary molecular targets are the norepinephrine and dopamine transporters .

Comparison with Similar Compounds

Biological Activity

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride, commonly referred to as MPA, is a compound of increasing interest in the fields of pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the following chemical properties:

  • IUPAC Name : N-methyl-1-(3-thienyl)-2-propanamine hydrochloride
  • Molecular Formula : C8H13NS·HCl
  • Melting Point : 97–98 °C
  • Purity : Typically >95% for research applications .

The biological activity of MPA is primarily linked to its interaction with monoamine transporters. It is believed to act as a stimulant, similar to other compounds in its class, affecting neurotransmitter systems, particularly those related to dopamine and norepinephrine. This mechanism suggests potential applications in treating certain neuropsychiatric conditions, though no recognized medicinal use has been established as of yet .

Stimulant Effects

MPA has been associated with stimulant effects that can lead to increased energy and alertness. However, these effects come with significant risks:

  • Case Studies : Reports indicate that acute intoxication can result in severe symptoms such as anxiety, paranoia, and cardiovascular issues. For instance, a case study documented a 27-year-old woman experiencing agitation and palpitations after ingestion of MPA alongside other substances, necessitating medical intervention .
Case StudySymptomsIntervention
27-year-old womanNausea, dizziness, palpitationsDiazepam and fluid replacement

Toxicity Reports

The Advisory Council on the Misuse of Drugs (ACMD) has documented instances where MPA was implicated in fatalities, particularly when combined with other psychoactive substances. In several cases from 2012 to 2015, MPA was found in post-mortem toxicology reports linked to deaths . The concentration of MPA detected often exceeded levels associated with acute toxicity (e.g., 752 ng/mL) in fatal cases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between methylamine derivatives and a thiophene-containing precursor. For example, cyclopropylmethylamine analogs are synthesized via controlled reactions with methyl iodide, followed by HCl salt formation . Reaction optimization requires inert atmospheres (e.g., nitrogen), temperature control (e.g., 0–5°C for exothermic steps), and purification via recrystallization using ethanol/ether mixtures. Yield improvements often rely on stoichiometric adjustments of the alkylating agent.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer :

  • GC-MS (EI ionization) : Use a 48-carbon stationary phase with a temperature gradient (170°C → 325°C) to resolve fragmentation patterns. Key ions (e.g., m/z 191.7 for the molecular ion) should align with theoretical values .
  • FTIR-ATR : Scan between 4000–400 cm⁻¹ to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–S bonds in thiophene at ~700 cm⁻¹) .
  • HPLC-TOF : Validate empirical formulas by matching exact masses (e.g., 191.7 g/mol) with isotopic distributions .

Q. What storage conditions are critical for maintaining compound stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation via oxidation or hygroscopic absorption. Purity loss >1% over six months has been observed under suboptimal conditions (e.g., room temperature, humidity >60%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and GC-MS data?

  • Methodological Answer : Contradictions often arise from volatile impurities (e.g., residual solvents) undetected by HPLC but visible in GC-MS. Use HPLC-UV/ELSD for non-volatile analytes and cross-validate with GC-MS headspace analysis for volatiles. For example, a 2024 study resolved a 2% purity gap by identifying trace ethyl acetate via GC-MS retention time matching .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tertiary amine’s steric hindrance slows SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents (e.g., DMF). Kinetic studies using deuterated solvents (DMSO-d6) revealed a 1.5× faster reaction rate compared to THF, attributed to stabilized carbocation intermediates . Computational modeling (DFT) further predicts transition-state geometries, aiding in catalyst design .

Q. How can researchers isolate and characterize trace by-products during synthesis?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water to separate impurities.
  • HRMS/MS : Fragment ions (e.g., m/z 154.2 for a dehydrohalogenated by-product) confirm structures.
  • NMR (¹³C-DEPT) : Assign quaternary carbons in aromatic by-products (e.g., thiophene ring derivatives) .

Q. What pharmacological models are suitable for studying this compound’s bioactivity?

  • Methodological Answer : In vitro receptor-binding assays (e.g., serotonin transporter SERT) using radiolabeled ligands (³H-paroxetine) quantify affinity (Ki values). For in vivo studies, zebrafish models assess CNS penetration via LC-MS/MS quantification in brain homogenates . Recent work identified partial agonism at σ1 receptors (IC50 = 12 nM), suggesting neuroprotective applications .

Properties

IUPAC Name

N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLMVRYJRLEFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857361-90-1
Record name methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Reactant of Route 5
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.